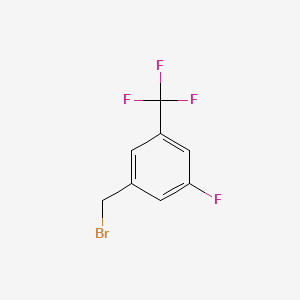

![molecular formula C6H4N2O2S B1302190 Imidazo[2,1-b]thiazole-6-carboxylic acid CAS No. 53572-98-8](/img/structure/B1302190.png)

Imidazo[2,1-b]thiazole-6-carboxylic acid

Overview

Description

Imidazo[2,1-b]thiazole-6-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It is a solid substance .

Synthesis Analysis

The synthesis of Imidazo[2,1-b]thiazole-6-carboxylic acid involves several steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Molecular Structure Analysis

The molecular structure of Imidazo[2,1-b]thiazole-6-carboxylic acid is represented by the InChI code: 1S/C6H4N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h1-3H,(H,9,10) .Chemical Reactions Analysis

The chemical reactions involving Imidazo[2,1-b]thiazole-6-carboxylic acid are complex and involve multiple steps. The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps .Scientific Research Applications

Anticancer Applications

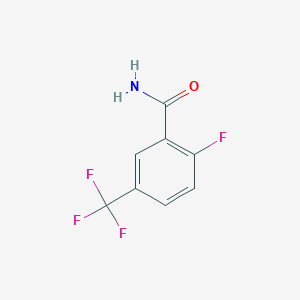

Imidazo[2,1-b]thiazole-based chalcone derivatives have been designed, synthesized, and tested for their anticancer activities . They have been tested on different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7), and also mouse healthy (3T3-L1) cell lines . The compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells .

Antimycobacterial Applications

Imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives have been designed, synthesized, and evaluated for their antimycobacterial activities . They have been tested against Mycobacterium tuberculosis (Mtb) H37Ra . The most active benzo[d]-imidazo[2,1-b]-thiazole derivative displayed significant activity against the tested strain of Mtb .

Targeting QcrB in Mycobacteria

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents shown to have potent activity in vitro and to target QcrB . QcrB is a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets through a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It is suggested that the compound may influence multiple mechanisms, potentially involving kinase inhibition and DNA interactions .

Result of Action

Some studies suggest that the compound may exhibit anticancer activity through multiple mechanisms

properties

IUPAC Name |

imidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKIBSRDBASFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374755 | |

| Record name | Imidazo[2,1-b]thiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53572-98-8 | |

| Record name | Imidazo[2,1-b]thiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

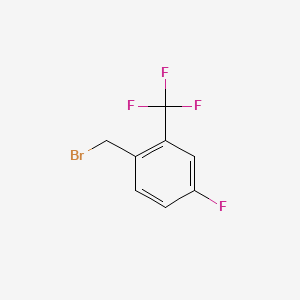

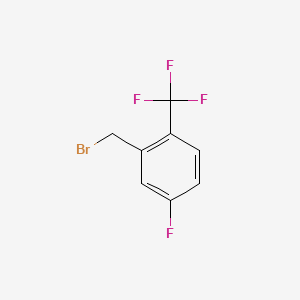

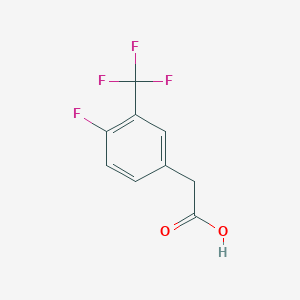

Feasible Synthetic Routes

Q & A

Q1: How does the imidazo[2,1-b]thiazole-6-carboxylic acid derivative interact with In3+ and Zn2+ to produce a fluorescence signal?

A1: The research paper describes a derivative of imidazo[2,1-b]thiazole-6-carboxylic acid, named (E)-N’-(4-(diethylamino)-2-hydroxybenzylidene)imidazo[2,1-b]thiazole-6-carbohydrazide (X). This compound acts as a "turn-on" fluorescent sensor for In3+ and Zn2+ ions. []

- Chelation-enhanced fluorescence (CHEF): The binding of In3+ or Zn2+ to the sensor molecule (X) restricts its conformational flexibility. This restriction prevents energy loss through non-radiative pathways, leading to enhanced fluorescence emission. []

- Inhibition of photoinduced electron transfer (PET): The sensor molecule (X) likely undergoes PET in its unbound state, quenching its fluorescence. The binding of the metal ions disrupts this PET process, leading to increased fluorescence. []

Q2: What are the structural features of (E)-N’-(4-(diethylamino)-2-hydroxybenzylidene)imidazo[2,1-b]thiazole-6-carbohydrazide (X) that enable its sensing properties?

A2: The structure of (X) is crucial for its sensing capabilities. Key features include:

- Imidazo[2,1-b]thiazole core: This heterocyclic system provides a scaffold for attaching various functional groups and likely contributes to the molecule's fluorescence properties. []

- Carbohydrazide group: This group acts as a binding site for the metal ions (In3+ and Zn2+), forming a stable complex. []

- Diethylamino and hydroxyl groups: These groups contribute to the molecule's electronic properties and influence its fluorescence behavior. They may also participate in hydrogen bonding interactions, influencing the sensor's selectivity. []

Q3: What are the potential applications of this imidazo[2,1-b]thiazole-6-carboxylic acid derivative in analytical chemistry and beyond?

A3: The reported sensor (X) has demonstrated potential for the selective and sensitive detection of In3+ and Zn2+ ions. [] This selectivity makes it a promising candidate for various applications, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)